2-(4-tert-butylphenyl)-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile
Description
2-(4-tert-Butylphenyl)-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted at positions 2, 4, and 3. The 2-position is occupied by a 4-tert-butylphenyl group, contributing steric bulk and lipophilicity. The 5-position is substituted with a [3-(1H-imidazol-1-yl)propyl]amino side chain, introducing a basic imidazole moiety that may facilitate binding to biological targets (e.g., enzymes or receptors) through π-π stacking or coordination interactions .
Properties
CAS No. |
848733-57-3 |
|---|---|
Molecular Formula |
C20H23N5O |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-5-(3-imidazol-1-ylpropylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H23N5O/c1-20(2,3)16-7-5-15(6-8-16)18-24-17(13-21)19(26-18)23-9-4-11-25-12-10-22-14-25/h5-8,10,12,14,23H,4,9,11H2,1-3H3 |
InChI Key |
WZDJAJUTQNAWAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)C#N |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-tert-butylphenyl)-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the imidazole group and the tert-butylphenyl group. Key steps include cyclization reactions, nucleophilic substitutions, and protective group strategies to ensure the correct functionalization of the molecule.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and oxazole rings.
Reduction: Reduction reactions can be performed on the nitrile group to form corresponding amines.
Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of oxazole and imidazole N-oxides.
Reduction: Conversion of the nitrile group to primary amines.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
2-(4-tert-butylphenyl)-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The imidazole and oxazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The tert-butylphenyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Key Observations :
Imidazole-containing side chains (common in the target and analogues ) enhance interactions with metalloenzymes or acidic residues in binding pockets. Chloropropyl or dimethylamino substituents (e.g., compounds from ) reduce steric hindrance, which may improve synthetic accessibility but limit target specificity.
Synthetic Pathways :
- The target compound likely shares synthetic routes with analogues, such as reacting dichloroacrylonitrile precursors with amines. For example, compound 7 in was synthesized via dimethylamine substitution, while compound 8 used methylamine, highlighting the role of amine nucleophilicity in regioselectivity .
Physicochemical Properties :
- Sulfonyl-containing derivatives (e.g., ) exhibit higher molecular weights and polar surface areas compared to the tert-butylphenyl analogue, suggesting differences in solubility and bioavailability.
- The nitrile group in all compounds enhances electronic conjugation, stabilizing the oxazole ring and influencing reactivity in further functionalization.
Comparison with Non-Oxazole Imidazole Derivatives
Key Observations :
Pyrazoles (e.g., ) are more rigid and less polar than oxazoles, influencing their pharmacokinetic profiles.
Functional Group Synergy :
- The combination of nitrile and tert-butyl groups in both the target compound and pyrazole derivatives () suggests shared strategies for optimizing steric and electronic properties in drug design.
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